Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-

Description

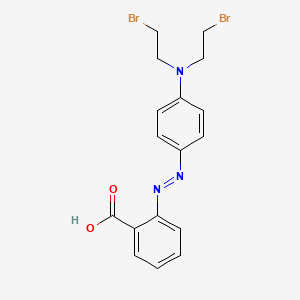

Chemical Structure and Properties Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- (molecular formula: C₁₇H₁₇Br₂N₃O₂) is an azobenzene derivative functionalized with two 2-bromoethylamino groups at the 4-position and a carboxylic acid group at the 2'-position. The compound’s SMILES representation is C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr.C(=O)(O)C3=CC=CC=C3, and its InChIKey is SZBBTDBCVFKMFL-UHFFFAOYSA-N .

Properties

CAS No. |

40136-80-9 |

|---|---|

Molecular Formula |

C17H17Br2N3O2 |

Molecular Weight |

455.1 g/mol |

IUPAC Name |

2-[[4-[bis(2-bromoethyl)amino]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C17H17Br2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24) |

InChI Key |

PIQIZIYEJRPTJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCBr)CCBr |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Diazotization and Azo Coupling | 2-aminobenzoic acid + NaNO2/HCl, coupling with aniline or phenol derivative | Formation of 2'-carboxy-azobenzene intermediate |

| 2 | Amination | Introduction of amino group at 4-position of azobenzene | Amino-substituted azobenzene intermediate |

| 3 | Alkylation | Reaction with 2-bromoethyl bromide in presence of base (e.g., K2CO3) | Formation of bis(2-bromoethyl)amino substituent |

| 4 | Purification | Column chromatography or recrystallization | Isolation of pure Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- |

Representative Reaction Conditions

- Diazotization: 2-aminobenzoic acid is dissolved in acidic aqueous medium (HCl), cooled to 0–5 °C, and treated with sodium nitrite solution to generate the diazonium salt.

- Azo Coupling: The diazonium salt is reacted with an aromatic amine or phenol under controlled pH conditions to form the azo linkage.

- Alkylation: The amino group on the azobenzene is treated with excess 2-bromoethyl bromide in polar aprotic solvents such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate to facilitate substitution.

- Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallized from ethanol or other suitable solvents.

Analytical Data and Characterization

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C17H17Br2N3O2 |

| Molecular Weight | 455.1 g/mol |

| Melting Point | Not explicitly reported; expected in 150–200 °C range based on analogues |

| Spectroscopic Features | Characteristic azo (-N=N-) stretch in IR (~1400 cm^-1), aromatic protons in ^1H NMR, signals for bromoethyl groups in ^13C NMR |

| Mass Spectrometry | Molecular ion peak at m/z 455 (M+), confirming molecular weight |

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Diazotization and azo coupling | 2-aminobenzoic acid, NaNO2/HCl, aromatic amine | 60–80 | Requires low temperature control |

| Amination | Amino substitution reagents | 70–85 | Position-selective substitution |

| Alkylation with 2-bromoethyl bromide | 2-bromoethyl bromide, K2CO3, DMF | 50–75 | Control to avoid polyalkylation |

| Purification | Column chromatography, recrystallization | — | Critical for purity |

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azoxy derivatives.

Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.

Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the bromoethyl groups under mild conditions.

Major Products Formed

Oxidation: Azoxy derivatives.

Reduction: Hydrazo or amine derivatives.

Substitution: Substituted azobenzene derivatives with various functional groups.

Scientific Research Applications

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- has diverse applications in scientific research:

Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoisomerization.

Biology: Employed in the development of light-controlled biomolecules and drug delivery systems.

Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.

Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.

Mechanism of Action

The mechanism of action of azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This photoisomerization can modulate the activity of biomolecules or materials to which the azobenzene is attached. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering material properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Key Comparative Insights

Halogen Effects: The bromoethyl groups in the target compound confer higher polarizability and molecular weight compared to chloropropyl analogs (e.g., C₂₀H₂₃Cl₂N₃O₂). Bromine’s larger atomic radius may enhance intermolecular interactions but reduce solubility .

Functional Group Impacts: The methylsulfonyl groups in C₁₉H₂₃N₃O₈S₂ improve aqueous solubility but introduce steric constraints that could hinder cis-trans isomerization efficiency, a critical property for photoswitchable materials . Methoxy and amino groups in bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives lower the HOMO-LUMO gap, enhancing electronic tunability for optoelectronic applications .

Collision Cross-Section (CCS) Predictions :

- The target compound’s predicted CCS of 171.7 Ų ([M+H]+) is comparable to its brominated analogs but higher than chlorinated derivatives, reflecting bromine’s larger atomic footprint .

Photoswitchability: Azobenzene derivatives with smaller substituents (e.g., 4-bis(2-chloroethyl)amino) exhibit faster cis-trans isomerization due to reduced steric hindrance. In contrast, bulky groups like methylsulfonyl or bromoethyl may slow isomerization but improve thermal stability .

Biological Activity

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy- (commonly referred to as compound A) is a synthetic organic compound characterized by its unique azobenzene structure, which consists of two phenyl rings connected by a nitrogen-nitrogen double bond. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : C19H20Br2N2O4

- Molecular Weight : Approximately 469.17 g/mol

- Functional Groups : The compound features a bis(2-bromoethyl)amino group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of compound A is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromoethyl groups enhances its reactivity, allowing for potential covalent interactions with nucleophiles in biological systems. The carboxylic acid group may facilitate hydrogen bonding and ionic interactions, further influencing its biological efficacy.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compound A exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

- Anticancer Potential : Research indicates that compound A may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.

- Enzyme Inhibition : Compound A has demonstrated the ability to inhibit specific enzymes involved in metabolic processes, which may be beneficial in treating diseases where these enzymes are overactive.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, compound A was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers, suggesting that compound A activates apoptotic pathways effectively.

Case Study 2: Antimicrobial Efficacy

A series of assays were performed against Gram-positive and Gram-negative bacteria. Compound A displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of compound A, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-2-methyl | C19H20Cl2N2O4 | Contains chloro groups instead of bromo |

| Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl | C19H20I2N2O4 | Iodo groups increase reactivity |

| Azobenzene, 4-dimethylamino-2-methyl | C18H20N2O3 | Lacks carboxylic acid functionality |

The distinct combination of bromo groups and carboxylic acid functionality in compound A may confer unique biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.